

N'-Benzyl-N,N-dimethylethylenediamine chemical properties and structure

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Compound of Interest

Compound Name: N'-Benzyl-N,N-dimethylethylenediamine

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N'-Benzyl-N,N-dimethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Benzyl-N,N-dimethylethylenediamine, with the CAS number 103-55-9, is a substituted diamine that holds relevance in various domains of chemical synthesis.^{[1][2][3][4]} Its molecular structure, featuring both a secondary and a tertiary amine functional group, as well as a benzyl moiety, imparts unique chemical properties that make it a subject of interest in synthetic organic chemistry and potentially in the development of novel compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for **N'-Benzyl-N,N-dimethylethylenediamine**.

Chemical Structure and Identification

The structural identity of **N'-Benzyl-N,N-dimethylethylenediamine** is defined by the specific arrangement of its constituent atoms. The benzyl group is attached to one of the nitrogen atoms of the ethylenediamine backbone, while two methyl groups are attached to the other nitrogen atom.

Molecular Structure Diagram:

Figure 1. Chemical structure of **N'-Benzyl-N,N-dimethylethylenediamine**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	N'-(phenylmethyl)-N,N-dimethylethane-1,2-diamine
CAS Number	103-55-9[4][5][6][7]
Molecular Formula	C ₁₁ H ₁₈ N ₂ [6][7]
Molecular Weight	178.27 g/mol [5][6][7]
Synonyms	2-((phenylmethyl)amino)ethyldimethylamine, N,N-Dimethyl-N'-benzylethylenediamine, N-Benzyl-N',N'-dimethylethylenediamine[8]
InChI	InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3[5]
InChIKey	LLSJAFHDYCTFCM-UHFFFAOYSA-N[5]
SMILES	CN(C)CCNCc1ccccc1[5]

Physicochemical Properties

The physicochemical properties of **N'-Benzyl-N,N-dimethylethylenediamine** have been reported in various sources. A summary of these properties is presented below.

Table 2: Physicochemical Data

Property	Value	Notes
Physical State	Liquid	-
Appearance	Clear pale yellow liquid	-
Boiling Point	122-124 °C	at 11 mmHg[5][9]
73-74.5 °C	at 0.1 mmHg[7]	
Density	0.922 g/mL	at 25 °C[5][9]
Refractive Index (n ²⁰ /D)	1.509	[5][9]
Melting Point	Not available	-
Solubility	Not explicitly reported, but likely soluble in organic solvents.	Incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[10]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. While complete, detailed spectra with assignments are not readily available in the public domain, the following information has been compiled from various sources.

¹H NMR Spectroscopy: While a detailed spectrum with assigned chemical shifts and coupling constants is not available, the expected proton signals would correspond to the aromatic protons of the benzyl group, the methylene protons of the benzyl and ethylenediamine moieties, the methyl protons, and the N-H proton.

¹³C NMR Spectroscopy: Carbon-13 NMR data is available, indicating the presence of all 11 carbon atoms in the molecule.[5][8][11]

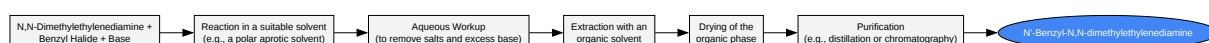
Infrared (IR) Spectroscopy: The IR spectrum of **N'-Benzyl-N,N-dimethylethylenediamine** is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching. The N-H stretch for secondary amines typically appears as a single sharp band in the region of 3400-3250 cm⁻¹. [12][13] Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. [14][15]

Experimental Protocols

Synthesis

A common synthetic route to **N'-Benzyl-N,N-dimethylethylenediamine** is the direct alkylation of N,N-dimethylethylenediamine with a benzyl halide, such as benzyl chloride, under basic conditions.[1]

General Experimental Workflow for Synthesis:



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Figure 2. General workflow for the synthesis of **N'-Benzyl-N,N-dimethylethylenediamine**.

Detailed Protocol:

A detailed, peer-reviewed experimental protocol for the synthesis of **N'-Benzyl-N,N-dimethylethylenediamine** (CAS 103-55-9) is not readily available in the searched literature. However, a general procedure for the N-alkylation of amines can be adapted. This would typically involve dissolving N,N-dimethylethylenediamine and a suitable base (e.g., triethylamine or potassium carbonate) in an appropriate solvent (e.g., acetonitrile or dimethylformamide). Benzyl chloride would then be added, and the reaction mixture would be stirred, possibly with heating, until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS). The workup would involve filtering any solid byproducts, followed by an aqueous wash to remove salts. The organic layer would be separated, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure. The crude product would then be purified, most likely by vacuum distillation, to yield the pure **N'-Benzyl-N,N-dimethylethylenediamine**.

Safety and Handling

While a specific safety data sheet (SDS) for **N'-Benzyl-N,N-dimethylethylenediamine** was not found, information for similar compounds suggests that it should be handled with care. Benzyl amines can be corrosive and may cause severe skin and eye irritation or burns.[16] Inhalation

may irritate the respiratory tract.[16] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong acids, acid chlorides, and strong oxidizing agents.[16]

Applications

The primary application cited for **N'-Benzyl-N,N-dimethylethylenediamine** is in chemical synthesis studies.[9][17] Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.[1] Derivatives of this compound may have potential applications in pharmaceutical development and material science.[1]

Conclusion

N'-Benzyl-N,N-dimethylethylenediamine is a readily accessible chemical intermediate with a distinct set of physicochemical properties. This guide provides a consolidated source of its structural and chemical data based on available literature. While detailed experimental protocols and comprehensive spectral analyses are not fully documented in the public domain, the information presented here serves as a valuable resource for researchers and professionals working with this compound. As with any chemical, appropriate safety precautions should be taken during handling and use.

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